molecular formula C7H11Cl3N2 B6187876 (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 2639392-83-7

(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6187876
CAS No.: 2639392-83-7
M. Wt: 229.5
InChI Key:
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Description

(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom attached to the pyridine ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst to form chloropyridine. The chloropyridine is then subjected to further reactions to introduce the ethanamine group. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the chlorination of pyridine followed by amination using ethanamine under controlled conditions. The final product is purified through crystallization or distillation to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the nucleophile used .

Scientific Research Applications

(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride involves the conversion of 3-chloropyridine to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chloropyridine", "ethylamine", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3-chloropyridine is reacted with ethylamine in the presence of sodium hydroxide to form (3-chloropyridin-4-yl)ethan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine.", "Step 3: The dihydrochloride salt is then precipitated out of solution using sodium bicarbonate and diethyl ether.", "Step 4: The product is washed with water and dried to yield the final compound, (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride." ] }

CAS No.

2639392-83-7

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5

Purity

95

Origin of Product

United States

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